molecular formula C13H16N2O2 B8730168 tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B8730168
M. Wt: 232.28 g/mol
InChI Key: ZNCRCMWKAJHHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-8-10(12(16)17-13(2,3)4)9-6-5-7-14-11(9)15-8/h5-7H,1-4H3,(H,14,15)

InChI Key

ZNCRCMWKAJHHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottom flask that contains N-acetyl-N-(3-bromopyridin-2-yl)acetamide (14.815 g, 57.6 mmol), was added copper(I) iodide (1.098 g, 5.76 mmol), L-proline (1.327 g, 11.53 mmol), cesium carbonate (28.2 g, 86 mmol), then t-butyl acetoacetate (11.47 ml, 69.2 mmol) and dioxane (100 mL). The reaction was vac/purged with N2 3× then fitted with a septum and a N2 inlet and heated overnight at 70° C. The inorganic solids were removed by filtration over celite and the cake was washed with 100 mL EtOAc. This solution was concentrated and the residue was partitioned between 250 mL brine and 250 mL EtOAc. The aq. Layer was further extracted with EtOAc (2×250 mL) and the combined organic layer was dried over Na2SO4, filtered, concentrated and purified by CC using 1:1 EtOAc:Hex as eluent to provide (2.7 g, 20.2%) of tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. LRMS (M+H+) m/z: calc'd 233.28. found 233.1.
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Reaction Step One
Quantity
11.47 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 5×00 mL round-bottom flask that contains N-acetyl-N-(3-bromopyridin-2-yl)acetamide (14.815 g, 57.6 mmol), was added copper(I) iodide (1.098 g, 5.76 mmol), L-proline (1.327 g, 11.53 mmol), cesium carbonate (28.2 g, 86 mmol), then t-butyl acetoacetate (11.47 ml, 69.2 mmol) and dioxane (100 mL). The reaction was vac/purged with N2 3× then fitted with a septum and a N2 inlet and heated overnight at 70° C. The inorganic solids were removed by filtration over celite and the cake was washed with 100 mL EtOAc. This solution was concentrated and the residue was partitioned between 250 mL brine and 250 mL EtOAc. The aq. Layer was further extracted with EtOAc (2×250 mL) and the combined organic layer was dried over Na2SO4, filtered, concentrated and purified by CC using 1:1 EtOAc:Hex as eluent to provide (2.7 g, 20.2%) of tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. LRMS (M+H+) m/z: calc'd 233.28. found 233.1.
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Reaction Step One
Quantity
11.47 mL
Type
reactant
Reaction Step Two
Quantity
1.327 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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